
3-(5-Acetyl-2-thienyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Acetyl-2-thienyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiophene ring substituted with an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Acetyl-2-thienyl)benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetylated thiophene is then subjected to a formylation reaction to introduce the benzaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Acetyl-2-thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: 3-(5-Acetyl-2-thienyl)benzoic acid.
Reduction: 3-(5-Acetyl-2-thienyl)benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(5-Acetyl-2-thienyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparación Con Compuestos Similares
- 3-(5-Acetylthiophen-2-yl)benzaldehyde
- 3-(5-Acetyl-2-thienyl)benzoic acid
- 3-(5-Acetyl-2-thienyl)benzyl alcohol
Comparison: 3-(5-Acetyl-2-thienyl)benzaldehyde is unique due to the presence of both an aldehyde group and an acetyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups .
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
3-(5-acetylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
Clave InChI |
POKIIQSTEBGDSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


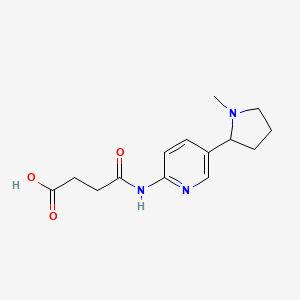
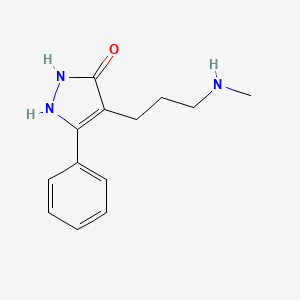
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
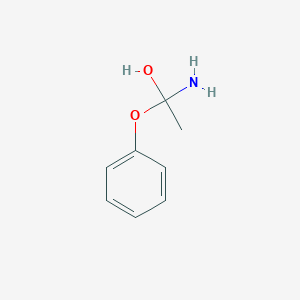
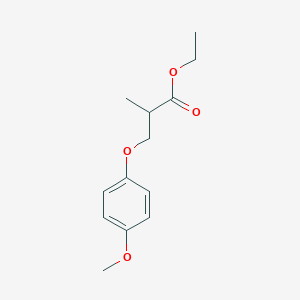
![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
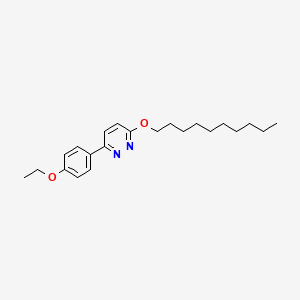
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)


![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)

